Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines from the oxadiazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- Tert-butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-{3-[2-(pyridin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyrrolidine-1-carboxylate is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research.
Properties
CAS No. |
287963-69-3 |
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Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 2-[3-(2-pyridin-3-ylethyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)24-17(23)22-11-5-7-14(22)16-20-15(21-25-16)9-8-13-6-4-10-19-12-13/h4,6,10,12,14H,5,7-9,11H2,1-3H3 |
InChI Key |
SRJDMOLPIZVSAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)CCC3=CN=CC=C3 |
Origin of Product |
United States |
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